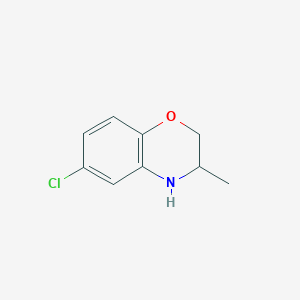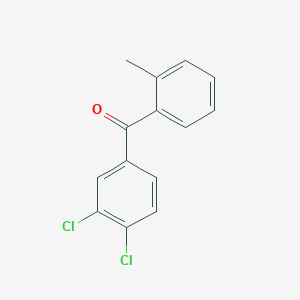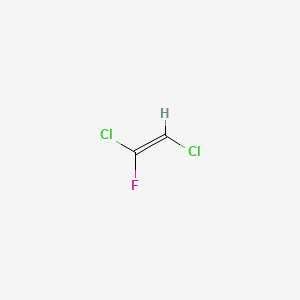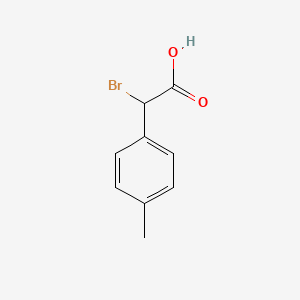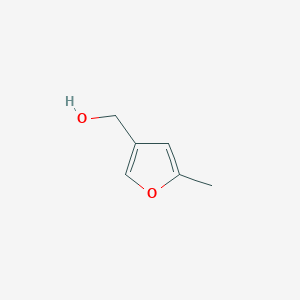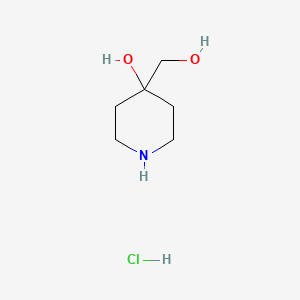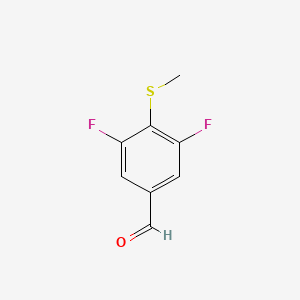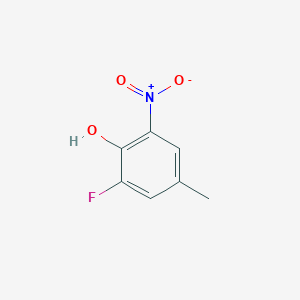
4-Chloro-7-methoxyquinoline-6-carboxamide
概要
説明
4-Chloro-7-methoxyquinoline-6-carboxamide is a pharmaceutical intermediate compound used in the preparation of various drugs, including lenvatinib, an oral multi-receptor tyrosine kinase inhibitor. This compound is known for its role in the treatment of several types of cancer, such as radioiodine-refractory differentiated thyroid cancer, unresectable hepatocellular carcinoma, and advanced renal cell carcinoma .
作用機序
Target of Action
The primary target of 4-Chloro-7-methoxyquinoline-6-carboxamide is multi-receptor tyrosine kinases . These enzymes play a crucial role in various cellular processes, including cell growth and differentiation, metabolism, and apoptosis .
Mode of Action
This compound interacts with its targets by inhibiting the activity of multi-receptor tyrosine kinases . This inhibition disrupts the signaling pathways that these enzymes are involved in, leading to changes in cellular processes .
Biochemical Pathways
The compound affects pathways related to cell growth and survival. By inhibiting multi-receptor tyrosine kinases, this compound disrupts the signaling pathways that regulate these processes . The downstream effects include reduced cell proliferation and increased cell death .
Pharmacokinetics
As a pharmaceutical intermediate, it’s likely that these properties have been optimized to ensure good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action include reduced cell proliferation and increased cell death . These effects are a result of the compound’s inhibition of multi-receptor tyrosine kinases and the subsequent disruption of cell growth and survival pathways .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It’s worth noting that like all pharmaceuticals, factors such as temperature, pH, and light exposure can affect the stability and efficacy of this compound .
生化学分析
Biochemical Properties
4-Chloro-7-methoxyquinoline-6-carboxamide plays a significant role in biochemical reactions, particularly in the inhibition of tyrosine kinases. Tyrosine kinases are enzymes that catalyze the transfer of a phosphate group from ATP to a tyrosine residue in a protein. This compound interacts with these enzymes by binding to their active sites, thereby inhibiting their activity. This inhibition can lead to the suppression of various signaling pathways that are crucial for cell proliferation and survival .
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by inhibiting cell signaling pathways, particularly those involved in cell growth and division. This compound can alter gene expression by modulating the activity of transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis. Additionally, it affects cellular metabolism by disrupting the normal function of metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of tyrosine kinases, preventing the phosphorylation of target proteins. This binding inhibits the downstream signaling pathways that promote cell proliferation and survival. Furthermore, this compound can induce changes in gene expression by affecting the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is crucial for its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its degradation can lead to a decrease in its inhibitory activity. Long-term exposure to this compound can result in sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can effectively inhibit tyrosine kinase activity without causing significant toxicity. At high doses, it may lead to adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism. This interaction can affect the metabolic flux and levels of various metabolites. The compound’s metabolism can lead to the formation of active or inactive metabolites, which can influence its overall efficacy and toxicity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific tissues. For instance, it may accumulate in cancerous tissues, enhancing its therapeutic effects while minimizing its impact on healthy cells .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles within the cell, where it can exert its inhibitory effects on tyrosine kinases. Post-translational modifications and targeting signals play a role in its localization, ensuring that it reaches the appropriate sites of action .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-7-methoxyquinoline-6-carboxamide typically involves the reaction of 4-chloro-7-methoxyquinoline-6-carbonitrile with ammonia or an amine under specific conditions. One method involves dissolving the starting material in a suitable solvent like dimethyl sulfoxide (DMSO) and adding a base such as potassium carbonate. The reaction mixture is then treated with hydrogen peroxide at controlled temperatures to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, solvent choice, and reagent purity, to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
4-Chloro-7-methoxyquinoline-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a base like potassium carbonate.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide yields oxidized derivatives, while substitution reactions can produce various substituted quinoline derivatives .
科学的研究の応用
4-Chloro-7-methoxyquinoline-6-carboxamide is widely used in scientific research, particularly in the fields of:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibitors and receptor binding.
Medicine: As a precursor in the synthesis of drugs like lenvatinib, which is used to treat various cancers.
Industry: In the production of pharmaceuticals and other fine chemicals.
類似化合物との比較
4-Chloro-7-methoxyquinoline-6-carboxamide can be compared with other quinoline derivatives, such as:
4-Chloro-7-methoxyquinoline-6-carbonitrile: A precursor in its synthesis.
4-Chloro-7-methoxyquinoline-6-carboxylic acid: Another related compound used in different synthetic pathways.
The uniqueness of this compound lies in its specific structure, which makes it a valuable intermediate in the synthesis of lenvatinib and other pharmaceutical compounds .
特性
IUPAC Name |
4-chloro-7-methoxyquinoline-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c1-16-10-5-9-6(4-7(10)11(13)15)8(12)2-3-14-9/h2-5H,1H3,(H2,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBTVNIDMGKZSGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC=CC(=C2C=C1C(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10629105 | |
| Record name | 4-Chloro-7-methoxyquinoline-6-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10629105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
417721-36-9 | |
| Record name | 4-Chloro-7-methoxyquinoline-6-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10629105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The provided research paper describes an optimized synthesis route for Lenvatinib involving 4-Chloro-7-methoxyquinoline-6-carboxamide. What are the key advantages of this specific synthetic route compared to other potential methods?
A: The optimized synthetic route presented in the research paper [] offers several advantages:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

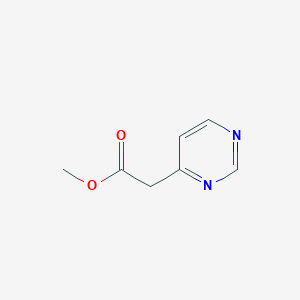

![Acetonitrile, [[4-(1,1-dimethylethyl)phenyl]thio]-](/img/structure/B1359105.png)
![Ethyl 3-[(3-ethoxy-3-oxopropyl)amino]propanoate hydrochloride](/img/structure/B1359108.png)
![3H-Spiro[2-benzofuran-1,3'-pyrrolidin]-3-one](/img/structure/B1359110.png)
